molecular formula C14H12N4O B12263316 N-benzyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide

N-benzyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide

Cat. No.: B12263316
M. Wt: 252.27 g/mol
InChI Key: BTYOZUPDWSIPOM-UHFFFAOYSA-N
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Description

N-benzyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a triazole ring fused to a pyridine ring, with a benzyl group attached to the nitrogen atom and a carboxamide group at the 8th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide can be achieved through various methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient, yielding the desired product in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

Industrial production of this compound typically involves scaling up the microwave-mediated synthesis. The process is optimized for large-scale production by adjusting reaction times, temperatures, and microwave power to ensure consistent yields and purity .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazolopyridines.

Scientific Research Applications

N-benzyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes such as JAK1, JAK2, and PHD-1 . It binds to the active site of these enzymes, blocking their activity and thereby modulating various biological pathways. This inhibition can lead to therapeutic effects, such as reducing inflammation or inhibiting cancer cell proliferation .

Comparison with Similar Compounds

N-benzyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide can be compared with other triazolopyridine derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for drug development and other scientific research applications.

Properties

Molecular Formula

C14H12N4O

Molecular Weight

252.27 g/mol

IUPAC Name

N-benzyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide

InChI

InChI=1S/C14H12N4O/c19-14(15-9-11-5-2-1-3-6-11)12-7-4-8-18-10-16-17-13(12)18/h1-8,10H,9H2,(H,15,19)

InChI Key

BTYOZUPDWSIPOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=CN3C2=NN=C3

Origin of Product

United States

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